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Compound of Interest

Compound Name: Acrolein dimethyl acetal

Cat. No.: B1329541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acrolein
dimethyl acetal (3,3-dimethoxy-1-propene), a valuable building block in organic synthesis. The

document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines the

experimental protocols for acquiring such data and visualizes key analytical workflows and

fragmentation pathways.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and mass spectrometry for acrolein dimethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Acrolein Dimethyl Acetal (Solvent: CDCl₃)
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Chemical Shift (δ) [ppm] Multiplicity Assignment

~5.77 ddt H-2

~5.37 d H-1a (trans to H-2)

~5.29 d H-1b (cis to H-2)

~4.76 d H-3

3.33 s -OCH₃

Note: Coupling constants (J) are approximately J(H2-H1a) ≈ 17.2 Hz, J(H2-H1b) ≈ 10.4 Hz,

and J(H2-H3) ≈ 5.6 Hz. The exact chemical shifts and coupling constants may vary slightly

depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for Acrolein Dimethyl Acetal (Solvent: CDCl₃)[1]

Chemical Shift (δ) [ppm] Assignment

134.6 C-2

118.5 C-1

102.4 C-3

53.5 -OCH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Acrolein Dimethyl Acetal
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch (vinyl)

~2990, ~2940, ~2830 Medium-Strong C-H stretch (alkyl, methoxy)

~1640 Medium C=C stretch

~1440 Medium C-H bend

~1190, ~1120, ~1040 Strong C-O stretch (acetal)

~980, ~920 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Acrolein Dimethyl
Acetal

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

71 100 [M - OCH₃]⁺

101 ~60 [M - H]⁺

41 ~50 [C₃H₅]⁺ (Allyl cation)

75 ~45 [CH(OCH₃)₂]⁺

102 ~30 [M]⁺ (Molecular Ion)

39 ~30 [C₃H₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of neat acrolein dimethyl acetal (approximately 5-10 mg) is

dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, for

instance, a 400 MHz instrument.

¹H NMR Acquisition: The instrument is tuned and shimmed for optimal magnetic field

homogeneity. A standard single-pulse experiment is performed. Key parameters include a

spectral width of approximately 12 ppm, an acquisition time of around 4 seconds, and a

relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-

noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard

pulse program. The spectral width is set to about 220 ppm. A longer acquisition time (e.g., 1-

2 seconds) and a relaxation delay of 2-5 seconds are used. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 to 1024) is

typically required.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform. The resulting spectra are phase-corrected and baseline-corrected. The

chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As acrolein dimethyl acetal is a liquid, a neat spectrum can be

obtained by placing a single drop of the compound between two polished potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample, prepared as a thin film between the plates, is then placed in the sample holder. The

spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
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Data Processing: The final IR spectrum is presented as a plot of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like acrolein dimethyl acetal, the sample is

introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a

direct insertion probe. In a GC-MS setup, a dilute solution of the sample in a volatile solvent

(e.g., dichloromethane or ether) is injected into the GC, where it is vaporized and separated

from the solvent before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is the standard method used. The vaporized sample

molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: An electron multiplier or a similar detector records the abundance of each ion.

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

proposed fragmentation pathway for acrolein dimethyl acetal in mass spectrometry.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Proposed electron ionization fragmentation pathway for acrolein dimethyl acetal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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